Succinylmonocholiniodid

Übersicht

Beschreibung

Succinylmonocholine iodide is a chemical compound that is a derivative of succinylcholine. Succinylmonocholine iodide itself has significant importance in forensic toxicology and pharmacology due to its stability and role in the metabolism of succinylcholine .

Wissenschaftliche Forschungsanwendungen

Succinylmonocholine iodide is extensively used in forensic toxicology to detect the use of succinylcholine. Due to its stability compared to succinylcholine, it serves as a reliable marker in forensic investigations . In pharmacology, it helps in understanding the metabolism and pharmacokinetics of succinylcholine . Additionally, it is used in studies related to neuromuscular blocking agents and their effects on the human body .

Wirkmechanismus

Target of Action

Succinylmonocholine iodide, also known as succinylcholine, primarily targets the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.

Mode of Action

Succinylmonocholine iodide is a depolarizing neuromuscular blocker . It binds to the post-synaptic cholinergic receptors, inducing a prolonged period of membrane depolarization . This interaction results in transient fasciculations followed by skeletal muscle paralysis .

Biochemical Pathways

Succinylmonocholine iodide is metabolized through hydrolysis by cholinesterases, specifically pseudocholinesterase or acylcholine acyl hydrolase, in the plasma and liver . This metabolism yields inactive products, terminating the pharmacological action .

Pharmacokinetics

The onset of succinylmonocholine iodide’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . Its rapid onset and offset make it particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation . The plasma pharmacokinetics of succinylmonocholine iodide were investigated in anesthetized patients, with terminal half-lives of 1—3 hours indicating a detection interval of 8–24 hours for succinylmonocholine iodide in plasma .

Result of Action

The primary result of succinylmonocholine iodide’s action is muscle relaxation . By binding to cholinergic receptors and inducing membrane depolarization, it causes muscle paralysis, which is beneficial during surgical procedures, intubation, and mechanical ventilation .

Action Environment

The action of succinylmonocholine iodide can be influenced by various environmental factors. For instance, the presence of an atypical pseudocholinesterase, which hydrolyses succinylmonocholine iodide at greatly reduced rates, can lead to prolonged muscle relaxation and apnoea . This abnormal pseudocholinesterase is genetically determined and varies among different populations .

Biochemische Analyse

Biochemical Properties

Succinylmonocholine iodide plays a significant role in biochemical reactions, particularly in the context of neuromuscular activity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cholinesterase, which hydrolyzes succinylcholine into succinylmonocholine iodide and choline . This compound further interacts with cholinergic receptors at the neuromuscular junction, leading to muscle relaxation . The interaction with cholinergic receptors is crucial for its function as a muscle relaxant.

Cellular Effects

Succinylmonocholine iodide affects various types of cells and cellular processes. It primarily influences muscle cells by inducing neuromuscular blockade. This blockade occurs due to the binding of succinylmonocholine iodide to cholinergic receptors, leading to membrane depolarization and subsequent muscle paralysis . Additionally, it can impact cell signaling pathways, gene expression, and cellular metabolism by altering the normal function of cholinergic receptors . The compound’s effects on muscle cells are particularly significant in the context of anesthesia and surgical procedures.

Molecular Mechanism

The molecular mechanism of succinylmonocholine iodide involves its interaction with cholinergic receptors at the neuromuscular junction. Upon binding to these receptors, succinylmonocholine iodide induces a prolonged period of membrane depolarization, which prevents the normal repolarization of the muscle cell membrane . This sustained depolarization leads to muscle paralysis. The compound’s action is similar to that of acetylcholine, but with a longer duration due to its resistance to rapid hydrolysis by cholinesterase . This mechanism is essential for its use as a muscle relaxant during surgical procedures.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of succinylmonocholine iodide change over time. The compound is relatively stable, but its activity can decrease due to gradual hydrolysis and degradation . Studies have shown that succinylmonocholine iodide can cause complete neuromuscular block for about 10 to 15 minutes and partial block for about 20 to 30 minutes in animal models . Long-term effects on cellular function have been observed, particularly in the context of repeated or prolonged exposure, which can lead to sustained muscle relaxation and potential respiratory paralysis .

Dosage Effects in Animal Models

The effects of succinylmonocholine iodide vary with different dosages in animal models. At lower doses, the compound induces muscle relaxation without significant adverse effects . Higher doses can lead to severe respiratory paralysis and other toxic effects . For instance, doses higher than 5 mg per kg regularly cause respiratory paralysis in rabbits . These dosage-dependent effects highlight the importance of careful dosage management in clinical settings to avoid potential toxicity.

Metabolic Pathways

Succinylmonocholine iodide is involved in metabolic pathways that include its hydrolysis by cholinesterase enzymes. The primary pathway involves the hydrolysis of succinylcholine into succinylmonocholine iodide and choline, followed by further hydrolysis into succinic acid and choline . This metabolic pathway is crucial for the termination of the compound’s pharmacological action and its eventual elimination from the body . The efficiency of these metabolic processes can vary among individuals, leading to differences in the duration and intensity of the compound’s effects.

Transport and Distribution

The transport and distribution of succinylmonocholine iodide within cells and tissues are influenced by its interactions with cholinergic receptors and cholinesterase enzymes. The compound is distributed primarily in muscle tissues, where it exerts its neuromuscular blocking effects . It is transported to the neuromuscular junctions via the bloodstream and interacts with cholinergic receptors to induce muscle relaxation . The distribution of succinylmonocholine iodide is relatively rapid, allowing for quick onset of action during surgical procedures.

Subcellular Localization

Succinylmonocholine iodide’s subcellular localization is primarily at the neuromuscular junctions, where it interacts with cholinergic receptors . This localization is essential for its function as a muscle relaxant. The compound does not require specific targeting signals or post-translational modifications for its activity, as its primary mode of action is through direct interaction with cholinergic receptors at the cell membrane . This subcellular localization ensures that succinylmonocholine iodide can effectively induce muscle relaxation during anesthesia.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Succinylmonocholine iodide can be synthesized through the esterification of choline iodide with succinic anhydride. This reaction typically occurs in a melt at 140°C . Another method involves the esterification of 2-dimethylaminoethanol with acetic anhydride, followed by quaternation with methyl iodide . These methods yield succinylmonocholine iodide as a crystalline product that can be further purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production of succinylmonocholine iodide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of solvents like nitromethane to dissolve both choline chloride and succinic anhydride has been found effective in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Succinylmonocholine iodide undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Hydrolysis: In alkaline conditions, succinylmonocholine iodide hydrolyzes to form succinic acid and choline.

Oxidation: Oxidizing agents can convert succinylmonocholine iodide into various oxidized products, although specific conditions and reagents are less commonly documented.

Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different derivatives depending on the nucleophile used.

Major Products

The major products formed from the hydrolysis of succinylmonocholine iodide are succinic acid and choline . These products are significant in both metabolic pathways and forensic analysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Succinylcholine: The parent compound, used as a neuromuscular blocker in medical settings.

Choline: A product of succinylcholine metabolism, involved in various physiological processes.

Succinic Acid: Another product of succinylcholine hydrolysis, used in various industrial applications.

Uniqueness

Succinylmonocholine iodide is unique due to its stability compared to succinylcholine, making it a valuable marker in forensic toxicology . Its role as an intermediate in the metabolism of succinylcholine also highlights its importance in pharmacological studies .

Biologische Aktivität

Succinylmonocholine iodide, a metabolite of succinylcholine, is primarily recognized for its role as a neuromuscular blocker in clinical settings. This article delves into its biological activity, pharmacokinetics, and implications in both therapeutic and forensic contexts, supported by case studies and research findings.

Overview of Succinylmonocholine Iodide

Succinylmonocholine iodide is generated through the hydrolysis of succinylcholine by plasma cholinesterase. It exhibits a longer duration of action compared to its parent compound, making it significant in both anesthesia and toxicology. The compound's mechanism involves competitive inhibition at the neuromuscular junction, leading to muscle paralysis.

Succinylmonocholine iodide acts as a depolarizing neuromuscular blocker . Upon administration, it binds to the nicotinic acetylcholine receptors at the motor endplate, causing initial muscle fasciculations followed by paralysis. This effect is transient but can be extended depending on the dosage and individual patient factors.

Pharmacokinetics

The pharmacokinetic profile of succinylmonocholine iodide has been studied to understand its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Following intravenous administration, peak plasma concentrations are achieved rapidly (within 0.03 to 2 minutes) .

- Distribution : The compound exhibits a triphasic distribution pattern with significant interindividual variability. The mean terminal half-life ranges from 1 to 3 hours .

- Metabolism : Succinylmonocholine is primarily metabolized by plasma cholinesterase into succinic acid and choline .

- Excretion : Approximately 10% of an administered dose is excreted unchanged in urine .

Case Studies

-

Clinical Application in Anesthesia :

A study involving 15 anesthetized patients demonstrated the effectiveness of succinylmonocholine iodide in achieving rapid muscle relaxation during surgical procedures. The study highlighted its utility in emergency intubation scenarios where rapid onset is critical . -

Forensic Context :

In forensic toxicology, succinylmonocholine iodide serves as a marker for succinylcholine intoxication. Its detection window post-administration can extend up to 24 hours due to its longer half-life compared to succinylcholine . This property aids in forensic investigations involving suspected drug overdoses.

Adverse Effects

While succinylmonocholine iodide is effective for muscle relaxation, it is not without risks. Notable adverse effects include:

- Hyperkalemia : Particularly dangerous in undiagnosed muscular disorders such as Duchenne muscular dystrophy .

- Rhabdomyolysis : Rare but serious complications can arise from its use, necessitating careful patient selection and monitoring during administration .

Comparative Table of Neuromuscular Blockers

| Compound | Onset Time | Duration of Action | Metabolism | Main Use |

|---|---|---|---|---|

| Succinylcholine | ~60 sec | 4-6 min | Plasma cholinesterase | Short surgical procedures |

| Succinylmonocholine iodide | ~30 sec | 1-3 hours | Plasma cholinesterase | Forensic marker |

Eigenschaften

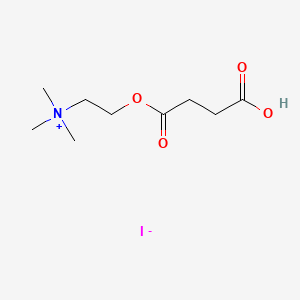

IUPAC Name |

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSYFCOIPGPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5518-77-4 (Parent) | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

331.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14720-92-4 | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINYLMONOCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the rate of Succinylmonocholine iodide hydrolysis compare to Succinyldicholine dichloride?

A: Research indicates that Succinylmonocholine iodide is hydrolyzed at a significantly slower rate than Succinyldicholine dichloride in normal human plasma. Specifically, it has been observed to be approximately 8 times slower. This difference in hydrolysis rate is even more pronounced in heat-inactivated plasma, where the hydrolysis of Succinylmonocholine iodide is negligible within a 2-hour observation period. []

Q2: How does the neuromuscular activity of Succinylmonocholine iodide compare to Succinyldicholine dichloride in animal models?

A: Studies in cats have demonstrated that Succinylmonocholine iodide, in doses ranging from 1.0 to 2.5 mg/kg, effectively inhibits neuromuscular transmission in the sciatic-gastrocnemius preparation. [] Further research in various animal models, including mice and rabbits, revealed that the neuromuscular activity of SMC-I, when compared on a molar basis, ranges from 1/24 to 1/62 of the potency observed with SDC-C12. [] This finding suggests that SMC-I exhibits significantly lower potency compared to SDC in inducing neuromuscular blockade.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.